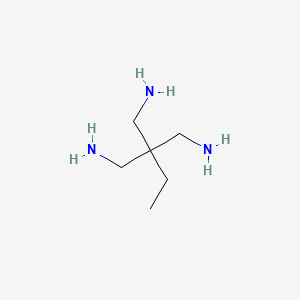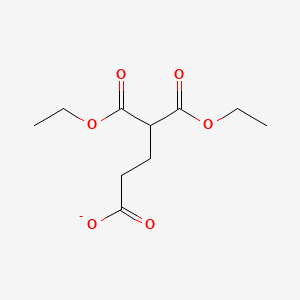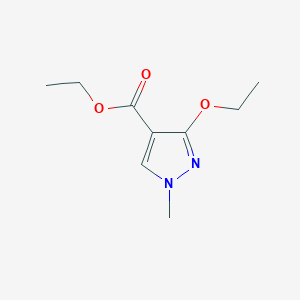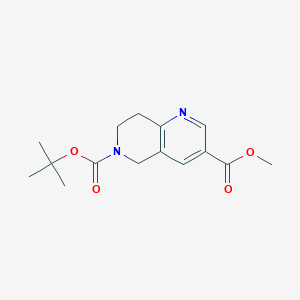
2-(Aminomethyl)-2-ethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-2-ethylpropane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to a propane backbone, with an additional aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 2-ethylpropane-1,3-diamine with formaldehyde and hydrogen cyanide, followed by hydrogenation to yield the desired product. The reaction conditions typically involve the use of a catalyst, such as palladium on carbon, under high pressure and temperature to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of advanced catalysts and reactors, to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-2-ethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-(Aminomethyl)-2-ethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, resins, and adhesives
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-2-ethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but with a hydroxyl group instead of an additional amine group.
2-(Aminomethyl)pyridine: Contains a pyridine ring, offering different chemical properties and reactivity.
Uniqueness
2-(Aminomethyl)-2-ethylpropane-1,3-diamine is unique due to its specific arrangement of amine groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from synthetic chemistry to industrial processes .
Propriétés
Numéro CAS |
54473-27-7 |
|---|---|
Formule moléculaire |
C6H17N3 |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
2-(aminomethyl)-2-ethylpropane-1,3-diamine |
InChI |
InChI=1S/C6H17N3/c1-2-6(3-7,4-8)5-9/h2-5,7-9H2,1H3 |
Clé InChI |
RDFHRHZQKZRRKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)(CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanone](/img/structure/B13982809.png)










